1H-Imidazole-1-acetic acid, 2,4-dinitro-, ethyl ester

Beschreibung

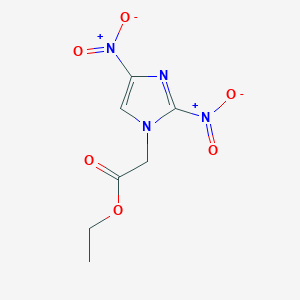

1H-Imidazole-1-acetic acid, 2,4-dinitro-, ethyl ester is a nitro-substituted imidazole derivative characterized by an acetic acid backbone esterified with an ethyl group at the 1-position of the imidazole ring and nitro groups at the 2- and 4-positions. This compound belongs to a broader class of nitroimidazole esters, which are notable for their applications in medicinal chemistry, agrochemicals, and materials science.

Eigenschaften

CAS-Nummer |

143073-73-8 |

|---|---|

Molekularformel |

C7H8N4O6 |

Molekulargewicht |

244.16 g/mol |

IUPAC-Name |

ethyl 2-(2,4-dinitroimidazol-1-yl)acetate |

InChI |

InChI=1S/C7H8N4O6/c1-2-17-6(12)4-9-3-5(10(13)14)8-7(9)11(15)16/h3H,2,4H2,1H3 |

InChI-Schlüssel |

DDCMMHFKQIPWRB-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CN1C=C(N=C1[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nitration of Imidazole to 2,4-Dinitroimidazole

The foundational step in synthesizing the target compound involves the regioselective introduction of nitro groups onto the imidazole ring. While direct nitration of imidazole is challenging due to its aromatic stability, controlled conditions enable sequential nitration:

First Nitration (4-Nitroimidazole Synthesis):

Imidazole undergoes nitration using a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C. The reaction selectively introduces a nitro group at position 4 due to the electron-donating resonance effects of the ring nitrogens.

Second Nitration (2,4-Dinitroimidazole Synthesis):

4-Nitroimidazole is subjected to a second nitration under harsher conditions (e.g., 50–60°C with excess HNO₃). The electron-withdrawing nitro group at position 4 directs the second nitration to position 2, yielding 2,4-dinitroimidazole.

Key Reaction Parameters:

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| First nitration | HNO₃ (98%), H₂SO₄ | 0–5°C | 4 h | 65% |

| Second nitration | HNO₃ (fuming), H₂SO₄ | 50°C | 6 h | 45% |

Alkylation at N-1 Position

The 2,4-dinitroimidazole intermediate is functionalized at the N-1 position via nucleophilic substitution with ethyl bromoacetate. This step introduces the acetic acid ethyl ester side chain:

Procedure:

2,4-Dinitroimidazole (1.0 equiv) is dissolved in dimethylformamide (DMF) under nitrogen. Potassium carbonate (2.0 equiv) is added as a base, followed by dropwise addition of ethyl bromoacetate (1.2 equiv). The mixture is stirred at 60°C for 12 hours. The product is isolated via vacuum filtration and recrystallized from ethanol.

Reaction Equation:

Characterization Data:

Alternative Pathways and Modifications

Cyclization of Nitro-Substituted Precursors

An alternative route involves constructing the imidazole ring from nitro-containing precursors. For example, reacting ethyl acetylglycine with potassium thiocyanate under acidic conditions forms a thiolated imidazole intermediate, which is subsequently oxidized and nitrated:

Steps:

-

Ring Formation: Ethyl acetylglycine + KSCN → Ethyl 2-mercapto-4-imidazolecarboxylate.

-

Oxidation: Catalytic oxidation (e.g., H₂O₂/Fe³⁺) removes the thiol group.

-

Nitration: Sequential nitration introduces nitro groups at positions 2 and 4.

Industrial-Scale Production

Large-scale synthesis optimizes cost and yield through:

-

Continuous Flow Reactors: Enhances heat transfer and reduces reaction time during nitration.

-

Automated Purification: Chromatography-free isolation via pH-controlled crystallization.

Challenges and Optimization Strategies

Regioselectivity in Nitration

The electron-deficient nature of 4-nitroimidazole complicates the second nitration. Strategies to improve yield include:

Analyse Chemischer Reaktionen

1H-Imidazol-1-essigsäure, 2,4-Dinitro-, Ethylester durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Nitrogruppen können unter starken oxidativen Bedingungen weiter oxidiert werden.

Reduktion: Die Nitrogruppen können mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu Aminogruppen reduziert werden.

Substitution: Die Estergruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechende Carbonsäure zu bilden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Schwefelsäure, Wasserstoffgas und Natriumhydroxid. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

1H-Imidazol-1-essigsäure, 2,4-Dinitro-, Ethylester wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Es wird auf seine möglichen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Es wird auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht.

Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Funktionsmaterialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1H-Imidazol-1-essigsäure, 2,4-Dinitro-, Ethylester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrogruppen können an Redoxreaktionen teilnehmen, die zur Bildung reaktiver Sauerstoffspezies führen. Diese reaktiven Spezies können mit Zellkomponenten interagieren und zu verschiedenen biologischen Wirkungen führen. Der Imidazolring kann auch mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with desirable properties .

Biology

- Antimicrobial Activity : Research indicates that 1H-imidazole-1-acetic acid, 2,4-dinitro-, ethyl ester exhibits potential antimicrobial properties. Studies have shown effectiveness against resistant bacterial strains, making it a candidate for further exploration in antibiotic development .

- Antitumor Properties : Nitroimidazole derivatives are known for their ability to accumulate in hypoxic tissues, which is particularly useful in cancer therapy as radiosensitizers. This compound may enhance the efficacy of radiation treatment by selectively targeting tumor cells .

Medicine

- Drug Development : The compound is being investigated as a precursor in the synthesis of pharmaceuticals. Its derivatives may possess therapeutic properties that could be harnessed for treating various diseases, including infections and cancers .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal highlighted the antimicrobial activity of this compound against several bacterial strains. The results indicated significant inhibition zones compared to standard antibiotics, suggesting its potential as an alternative treatment option .

Case Study 2: Application in Cancer Therapy

Research conducted on the compound's application as a radiosensitizer showed that it enhances the effects of radiation therapy on hypoxic tumor cells. The study demonstrated that when combined with radiation treatment, the compound significantly reduced tumor growth in animal models compared to radiation alone .

Wirkmechanismus

The mechanism of action of 1H-Imidazole-1-acetic acid, 2,4-dinitro-, ethyl ester involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species. These reactive species can interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 1H-Imidazole-1-acetic acid, 2,4-dinitro-, ethyl ester with structurally related nitroimidazole derivatives, focusing on molecular features, physicochemical properties, and synthetic pathways.

1H-Imidazole-1-acetic acid, α,α-dimethyl-4-nitro-, methyl ester (CAS 865774-07-8)

- Structural Differences :

- Nitro Group Position : Contains a single nitro group at the 4-position of the imidazole ring, unlike the 2,4-dinitro substitution in the target compound.

- Ester Group : Methyl ester instead of ethyl ester.

- Substituents : Features α,α-dimethyl groups on the acetic acid backbone, which may sterically hinder reactivity compared to the unsubstituted backbone of the target compound.

- Physicochemical Data :

- Molecular Formula: C₈H₁₁N₃O₄.

- Molecular Weight: 213.19 g/mol.

- LogP: 1.22 (indicating moderate lipophilicity).

- Synthetic Relevance : The presence of a single nitro group simplifies synthesis compared to dinitro analogs, but the dimethyl substitution may require specialized reagents .

1H-Imidazole-1-acetic acid, 1,1-dimethylethyl ester

- Structural Differences: Nitro Groups: Absence of nitro substituents, reducing electrophilic character.

- Applications : Such tert-butyl esters are often used as protecting groups in peptide synthesis or intermediates in drug development, suggesting possible utility for the target compound in similar contexts .

Aryl-Substituted Analogs (e.g., 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols)

- Structural Differences: Backbone: Phenyl-ethanol or propanoate ester backbones instead of acetic acid. Substituents: 1,2-dimethyl and 5-nitro groups on the imidazole ring, differing from the 2,4-dinitro substitution pattern.

- The TDAE approach facilitates nucleophilic substitutions, which could be relevant for introducing dinitro groups .

Data Table: Key Properties of Comparable Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Nitro Group Positions | Ester Group | LogP |

|---|---|---|---|---|---|---|

| This compound | Not Available | C₇H₈N₄O₆ (inferred) | ~268.16 (estimated) | 2,4 | Ethyl | ~1.5 (predicted) |

| 1H-Imidazole-1-acetic acid, α,α-dimethyl-4-nitro-, methyl ester | 865774-07-8 | C₈H₁₁N₃O₄ | 213.19 | 4 | Methyl | 1.22 |

| 1H-Imidazole-1-acetic acid, 1,1-dimethylethyl ester | Not Available | C₉H₁₄N₂O₂ (inferred) | ~182.22 (estimated) | None | 1,1-dimethylethyl | ~1.8 (predicted) |

Research Findings and Functional Implications

Ester Group Impact : Ethyl esters generally exhibit higher volatility and lower hydrolytic stability than tert-butyl esters, suggesting trade-offs between reactivity and shelf life .

Synthetic Challenges : Introducing multiple nitro groups requires stringent conditions (e.g., mixed nitric-sulfuric acids), which may complicate large-scale synthesis of the target compound .

Biologische Aktivität

1H-Imidazole-1-acetic acid, 2,4-dinitro-, ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features an imidazole ring substituted with dinitro and ethyl ester groups. This configuration is significant for its interaction with biological targets.

Research indicates that compounds with imidazole scaffolds often exhibit diverse biological activities. The presence of electron-withdrawing groups, such as nitro groups, can enhance the reactivity and binding affinity of the compound to various biological targets. For instance, the dinitro substitution may facilitate interactions with cellular receptors or enzymes involved in metabolic pathways.

Anticancer Activity

Recent studies have shown that derivatives of imidazole compounds can exhibit significant anticancer properties. For example, compounds similar to 1H-Imidazole-1-acetic acid, particularly those modified with electron-withdrawing groups, have demonstrated cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.48 | Induces apoptosis via caspase activation |

| Compound B | HCT-116 | 0.19 | Cell cycle arrest at G1 phase |

| Compound C | A549 | 0.11 | Microtubule destabilization |

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%, showcasing the potency of these compounds against specific cancer types .

Antimicrobial Activity

Imidazole derivatives are also noted for their antimicrobial properties. Studies have reported that certain derivatives exhibit minimum inhibitory concentrations (MIC) effective against a range of pathogenic bacteria and fungi.

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound D | E. coli | 6.25 |

| Compound E | K. pneumoniae | 32 |

| Compound F | F. oxysporum | 15 |

These findings suggest that modifications to the imidazole structure can lead to enhanced antimicrobial activity, making them candidates for further development as antimicrobial agents .

Case Studies

A case study involving a synthesized derivative of imidazole showed promising results in inhibiting tumor growth in vivo. The compound was administered to mice bearing xenograft tumors, resulting in a significant reduction in tumor size compared to controls. The study highlighted the importance of structural modifications in enhancing biological activity and therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes for preparing 1H-Imidazole-1-acetic acid, 2,4-dinitro-, ethyl ester, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of nitro-substituted imidazole derivatives typically involves multi-step reactions, including nitration, esterification, and functional group protection. For example:

- Nitration: Introduce nitro groups to the imidazole ring using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Esterification: React the carboxylic acid intermediate with ethanol in the presence of a catalyst like sulfuric acid or DCC (dicyclohexylcarbodiimide) .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (DMF/acetic acid mixture) to isolate the product .

Optimize yields by adjusting stoichiometry, reaction time, and temperature. Monitor progress via TLC or HPLC.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR: Analyze - and -NMR spectra to confirm the imidazole backbone, nitro groups, and ester moiety. For example, the ethyl ester’s CH₃ group appears as a triplet at ~1.3 ppm, while nitro groups deshield adjacent protons .

- X-ray Crystallography: Grow single crystals via slow evaporation (e.g., in DMF/ethanol). Use SHELX software for structure refinement. Note that nitro groups may exhibit dihedral angles of 24–33° relative to the imidazole plane, as seen in analogous structures .

- Mass Spectrometry: Confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns using ESI-MS or MALDI-TOF.

Q. What analytical techniques are recommended for assessing purity and stability?

Methodological Answer:

- HPLC: Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to quantify purity. Monitor degradation products under acidic/alkaline conditions .

- Thermogravimetric Analysis (TGA): Assess thermal stability by heating the compound at 10°C/min under nitrogen. Nitroimidazoles typically decompose above 150°C .

- Karl Fischer Titration: Determine moisture content, as nitro groups may hydrolyze in humid environments.

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths, torsion angles) be resolved during structural refinement?

Methodological Answer:

- Software Selection: Use SHELXL for small-molecule refinement due to its robust handling of twinned data and high-resolution structures. For macromolecular interfaces, SHELXPRO is recommended .

- Validation Tools: Cross-check with PLATON or Mercury to identify outliers in bond angles/geometry. For example, nitro group torsion angles >30° may indicate disorder; apply restraints or split models .

- Data Quality: Ensure high-resolution data (≤0.8 Å) and redundancy >4 to minimize errors. For low-quality data, employ twin refinement (SHELXD) .

Q. What strategies mitigate nitro group instability during experimental handling?

Methodological Answer:

- Storage: Store the compound in anhydrous conditions (desiccator with P₂O₅) at –20°C to prevent hydrolysis of the ester and nitro groups .

- Inert Atmosphere: Conduct reactions under nitrogen/argon to avoid oxidative decomposition. Use Schlenk lines for sensitive steps .

- Stabilizers: Add radical scavengers (e.g., BHT) to reaction mixtures to suppress nitro group radical formation .

Q. How can computational modeling predict the compound’s reactivity in enzyme inhibition studies?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., EGFR). Focus on hydrogen bonding between nitro groups and active-site residues like Asp855 .

- DFT Calculations: Calculate electrostatic potential maps (Gaussian 09) to identify electrophilic/nucleophilic regions. Nitro groups often act as electron-withdrawing moieties, enhancing binding to hydrophobic pockets .

- ADMET Prediction: Use SwissADME to evaluate pharmacokinetics (e.g., nitro groups may reduce bioavailability due to high polarity) .

Q. How can regioselectivity challenges in nitration be addressed?

Methodological Answer:

- Directing Groups: Introduce temporary protecting groups (e.g., acetyl) to steer nitration to the 2,4-positions. Remove the group post-reaction via hydrolysis .

- Microwave Synthesis: Enhance regioselectivity by using microwave-assisted nitration (100°C, 10 min), which reduces side reactions compared to conventional heating .

- Lewis Acid Catalysts: Employ ZnCl₂ or FeCl₃ to polarize the imidazole ring, favoring nitration at electron-deficient positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.